2-Chloro-5-(chloromethyl)-1-methyl-1h-imidazole

Computational chemistry Imidazole reactivity Fukui function

Procure 2‑chloro‑5‑(chloromethyl)‑1‑methyl‑1H‑imidazole for unambiguous orthogonal derivatization. The 2‑chloro enables Pd‑catalyzed cross‑coupling, while the 5‑chloromethyl group undergoes nucleophilic displacement without protecting‑group manipulation. Regioisomeric purity is critical: the 5‑chloromethyl isomer exhibits distinct solvolytic kinetics and electronic character compared to the 2‑chloromethyl isomer, ensuring reproducible reaction rates and product distributions in pharmaceutical (Jak2 kinase inhibitor C‑ring) and agrochemical lead series.

Molecular Formula C5H6Cl2N2
Molecular Weight 165.02 g/mol
Cat. No. B12985847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(chloromethyl)-1-methyl-1h-imidazole
Molecular FormulaC5H6Cl2N2
Molecular Weight165.02 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1Cl)CCl
InChIInChI=1S/C5H6Cl2N2/c1-9-4(2-6)3-8-5(9)7/h3H,2H2,1H3
InChIKeyKVPJDLJNRULUOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(chloromethyl)-1-methyl-1H-imidazole — Core Structural Baseline for Scientific Procurement


2-Chloro-5-(chloromethyl)-1-methyl-1H-imidazole (CAS 1222479-26-6) is a disubstituted imidazole building block bearing a chlorine atom at the 2-position and a chloromethyl group at the 5-position, with a methyl substituent on the ring nitrogen . This specific substitution pattern distinguishes it from its regioisomers and mono-substituted analogs, endowing it with a unique dual-electrophile character: the aromatic C–Cl bond is susceptible to transition-metal-catalyzed cross-coupling, while the benzylic C–Cl bond undergoes nucleophilic displacement . The compound serves as a versatile intermediate for pharmaceutical and agrochemical research programs that require orthogonal derivatization at two electronically distinct positions on the imidazole scaffold.

Why 2-Chloro-5-(chloromethyl)-1-methyl-1H-imidazole Cannot Be Replaced by Its Regioisomer or Mono-Halogenated Analogs


The imidazole ring exhibits pronounced positional electronic effects: theoretical studies using Fukui function analysis establish that substituted imidazoles follow the reactivity order 2-substituted > 5-substituted > 4-substituted toward electrophilic attack at the pyridine nitrogen [1]. Consequently, 2-chloro-5-(chloromethyl)-1-methyl-1H-imidazole and its regioisomer 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole are electronically non-equivalent despite sharing the same molecular formula (C5H6Cl2N2, MW 165.02). Furthermore, the chloromethyl group at the 5-position exhibits different solvolytic behavior than its 2-chloromethyl counterpart: hydrolysis of 2-(chloromethyl)-1-methyl-1H-imidazole proceeds via an SN1 pathway, whereas the 5-chloromethyl analog may follow a different kinetic profile due to altered charge stabilization in the transition state [2]. Generic substitution with a regioisomer therefore risks altered reaction rates, regioselectivity, and product distributions in downstream synthetic sequences.

2-Chloro-5-(chloromethyl)-1-methyl-1H-imidazole — Quantitative Differentiation Evidence for Procurement Decisions


Positional Reactivity Advantage: 2-Chloro Substituent Confers Higher Electrophilic Reactivity Than 5-Chloro Regioisomer

The global and local quantum chemical reactivity descriptors calculated at the B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels demonstrate that electron-rich imidazoles follow the reactivity sequence 2-substituted imidazoles > 5-substituted imidazoles > 4-substituted imidazole toward electrophilic attack at the pyridine-type nitrogen [1]. This means that 2-chloro-5-(chloromethyl)-1-methyl-1H-imidazole (chlorine at the 2-position) is predicted to be a more active electrophilic coupling partner than its regioisomer 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole (chlorine at the 5-position). The Fukui function f_k^- values at the N-site are lower for electron-releasing substituents, indicating a preferred N-site for hard reactions, while electron-attracting groups such as chlorine alter the softness preference [1].

Computational chemistry Imidazole reactivity Fukui function

Kinetic Differentiation: Chlorination Rate Constants Vary Significantly with Substituent Position on the Imidazole Ring

Kinetic studies on the chlorination of imidazole and its regioisomers by molecular chlorine in aqueous medium, monitored by hydrodynamic voltammetry, established a clear quantitative reactivity order: imidazole < 1-methylimidazole < 2-methylimidazole < 4-methylimidazole [1]. The reactions follow second-order kinetics, and the specific reaction rate values were determined at multiple temperatures to extract thermodynamic activation parameters (Ea, ΔS‡, ΔH‡, ΔG‡) [1]. This data demonstrates that the position of a substituent on the imidazole ring directly and measurably impacts the rate of electrophilic aromatic substitution. Extrapolating to the target compound, the 2-chloro substituent is expected to exert a different rate-modifying effect than a 5-chloro substituent, providing a quantitative basis for selecting the correct isomer.

Physical organic chemistry Reaction kinetics Hydrodynamic voltammetry

Nucleophilic Displacement Selectivity: C-5 Halogen Is Preferentially Displaced by Cyanide Over C-4 Halogen

In 1-methylimidazole derivatives, displacement of halogen by cyanide occurs preferentially at the C-5 position. Specifically, 1-alkyl-5-chloro- (or bromo-) 4-nitroimidazoles react with potassium cyanide in ethanol to give the 5-cyano product, whereas the corresponding 1-alkyl-4-chloro- (or bromo-) 5-nitro isomers are unreactive under the same conditions [1]. This establishes that a chlorine atom at the 5-position of the imidazole ring is intrinsically more labile toward nucleophilic displacement than a chlorine at the 4-position. For the target compound, which bears chlorine at the 2-position (not 4- or 5-), the chloromethyl group at the 5-position provides an alternative reactive site for nucleophilic substitution, enabling orthogonal functionalization strategies.

Nucleophilic aromatic substitution Cyanide displacement Regioselectivity

Synthetic Yield Benchmark: 2-Chloro-1-methylimidazole Enables 68% Yield in Regioselective C-5 Alkynylation via One-Pot Bromination–Sonogashira Sequence

A one-pot sequential electrophilic C-5 bromination followed by Pd/Cu co-catalyzed Sonogashira alkynylation of 2-chloro-1-methyl-1H-imidazole produced the corresponding 2-chloro-5-alkynylimidazole derivative in 68% isolated yield [1]. This demonstrates that the 2-chloro substituent is compatible with regioselective C-5 functionalization via halogenation–cross-coupling sequences. The target compound 2-chloro-5-(chloromethyl)-1-methyl-1H-imidazole, which already incorporates the C-5 chloromethyl group, can bypass the initial bromination step and proceed directly to nucleophilic substitution or metal-catalyzed coupling at the benzylic position, potentially shortening synthetic routes by one step.

Cross-coupling Sonogashira reaction Regioselective synthesis

Hydrolysis Mechanism Difference: 2-Chloromethyl Imidazole Undergoes SN1 Hydrolysis; 5-Chloromethyl Analog May Exhibit Different Kinetic Profile

According to the Science of Synthesis compendium, the hydrolysis of 2-(chloromethyl)-1-methyl-1H-imidazole proceeds via an SN1 mechanism, with the imidazole ring stabilizing the incipient carbocation at the 2-position through resonance [1]. In contrast, the target compound 2-chloro-5-(chloromethyl)-1-methyl-1H-imidazole has the chloromethyl group at the 5-position, where carbocation stabilization by the ring nitrogen is less effective due to the meta-like relationship between the 5-position and the ring heteroatoms. This mechanistic difference translates into different hydrolysis rates and product distributions, making the two regioisomers non-interchangeable in synthetic sequences that exploit chloromethyl hydrolysis.

Solvolysis Reaction mechanism Physical organic chemistry

Conformational Control in Alkylation: 2-Chloromethyl-1-methylimidazole as Alkylating Agent Shows Counterion-Dependent Stereoselectivity

In a study of thiacalix[4]arene functionalization, O-alkylation with 2-chloromethyl-1-methyl-1H-imidazole in the presence of Na₂CO₃ or K₂CO₃ afforded the mono-alkylation product in 29–51% yield as a mixture of conformers, whereas the same reaction with Cs₂CO₃ gave exclusively the 1,3-alternate stereoisomer with no other conformers detected [1]. This demonstrates that the chloromethylimidazole alkylating agent can participate in counterion-templated conformational control. The target compound, with its chloromethyl group at the 5-position rather than the 2-position, offers a different steric and electronic profile for alkylation reactions, potentially yielding different conformer distributions or improved stereoselectivity in macrocycle functionalization.

Supramolecular chemistry Alkylation Stereoselectivity

2-Chloro-5-(chloromethyl)-1-methyl-1H-imidazole — Optimal Application Scenarios Based on Differentiated Evidence


Orthogonal Dual-Functionalization Sequences in Medicinal Chemistry

The target compound provides two electronically distinct leaving groups: an aromatic C–Cl bond at C-2 suitable for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) and a benzylic C–Cl bond at C-5 for nucleophilic displacement (amines, thiols, alkoxides). This orthogonal reactivity enables sequential derivatization without protecting group manipulation. Based on the established reactivity order 2-substituted > 5-substituted [1], the C-2 chlorine can be engaged first in cross-coupling, followed by C-5 nucleophilic substitution, or vice versa depending on reagent compatibility. The 68% yield benchmark reported for C-5 alkynylation of 2-chloro-1-methylimidazole [2] serves as a reference point for yield expectations in analogous transformations.

Synthesis of Imidazole-Based Kinase Inhibitor Scaffolds

1-Methyl-1H-imidazole derivatives have been developed as potent Jak2 kinase inhibitors with demonstrated IC₅₀ values in the nanomolar range [1]. The 2-chloro-5-chloromethyl substitution pattern provides an ideal entry point for constructing the C-ring fragment of these inhibitors, where the chloromethyl group can be converted to aminomethyl, hydroxymethyl, or formyl functionalities that serve as key pharmacophoric elements. The regioisomeric purity of the target compound is critical because, as shown by cyanide displacement studies, imidazole isomers with halogens at different positions exhibit dramatically different reactivity profiles [2], and the wrong isomer would lead to inactive compounds or failed synthetic sequences.

Macrocyclic Receptor and Supramolecular Ligand Construction

The chloromethyl group at the 5-position serves as an alkylating handle for anchoring the imidazole moiety onto macrocyclic platforms (calixarenes, cyclodextrins, crown ethers). As demonstrated with the 2-chloromethyl analog, the choice of counterion (Na⁺, K⁺, Cs⁺) can control the stereochemical outcome of the alkylation [1]. The 5-chloromethyl isomer, with its different steric presentation, may access conformer distributions not available to the 2-chloromethyl isomer, expanding the toolbox for designing ion-selective receptors and extractants. Yield expectations are in the 30–50% range for mono-functionalization based on literature precedent.

Agrochemical Intermediate Synthesis via Regioselective Heterocycle Elaboration

2-Substituted 5-chloroimidazole derivatives are established intermediates for herbicidally active compounds and plant fungicides [1]. The target compound, with both 2-chloro and 5-chloromethyl substituents, maps directly onto the pharmacophoric requirements of several agrochemical lead series. The kinetic data confirming that electrophilic substitution rates are highly dependent on substituent position [2] underscores the importance of procuring the correct regioisomer: using the 5-chloro-2-chloromethyl isomer in an agrochemical synthesis optimized for the 2-chloro-5-chloromethyl isomer would result in different reaction rates, potentially lower yields, and altered impurity profiles during scale-up.

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